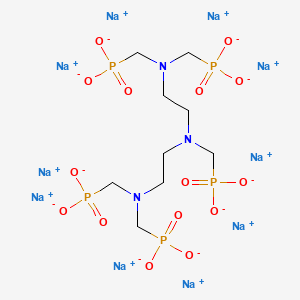

Decasodium diethylenetriaminepentamethylenephosphonate

Description

Properties

CAS No. |

93841-76-0 |

|---|---|

Molecular Formula |

C9H18N3Na10O15P5 |

Molecular Weight |

793.02 g/mol |

IUPAC Name |

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |

InChI Key |

PZWNKBUDRGSEOU-UHFFFAOYSA-D |

Canonical SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Reactants

- Diethylenetriamine: A triamine with two ethylene linkers, providing three nitrogen sites for substitution.

- Phosphonic Acid Derivatives: Usually phosphorous acid or phosphorous acid esters (e.g., phosphorous acid or trialkyl phosphites) that provide the phosphonate groups.

Reaction Conditions

- The reaction is typically conducted under acidic or neutral conditions with controlled temperature to promote the formation of the methylenephosphonate linkages.

- Condensation reactions involve the nucleophilic attack of amine nitrogen atoms on phosphorous acid derivatives, followed by methylene bridge formation.

- The process often requires careful pH control to avoid side reactions and ensure full substitution of all five phosphonate groups.

Detailed Preparation Methods

Phosphonomethylation of Diethylenetriamine

The core step in the preparation is the phosphonomethylation of diethylenetriamine, which can be summarized as follows:

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Reaction of diethylenetriamine with formaldehyde and phosphorous acid | Diethylenetriamine, formaldehyde, phosphorous acid | Acidic medium, elevated temperature (e.g., 90-100°C) | Formation of diethylenetriamine pentamethylenephosphonic acid |

| 2 | Neutralization with sodium hydroxide | Pentamethylenephosphonic acid, NaOH | Controlled pH (~7-9) | Formation of decasodium salt |

This method is a classical Mannich-type reaction where formaldehyde acts as a methylene bridge donor linking phosphorous acid to the amine nitrogen atoms.

Alternative Synthetic Routes

Trialkyl Phosphite Route: In some protocols, trialkyl phosphites react with haloalkyl amines or amine derivatives to form phosphonate esters, which are subsequently hydrolyzed to phosphonic acids and neutralized to sodium salts. This method is less common for this compound but is used in related phosphonate syntheses.

Stepwise Phosphonomethylation: Sequential addition of phosphonomethyl groups to the amine sites can be performed to control substitution patterns, though this is more complex and less efficient industrially.

Industrial Scale Synthesis

- The industrial production involves large-scale batch reactors where diethylenetriamine is reacted with phosphorous acid and formaldehyde under controlled temperature and pH.

- The reaction mixture is then neutralized with sodium hydroxide to yield the decasodium salt.

- Purification steps include crystallization and drying to obtain the final product with high purity.

Research Findings and Characterization

- The synthesized compound exhibits strong chelating properties due to the multiple phosphonate groups.

- Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 31P), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

- The compound is highly soluble in water, and its sodium salt form enhances stability and handling.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich-type phosphonomethylation | Diethylenetriamine, formaldehyde, phosphorous acid | Condensation | Acidic medium, 90-100°C | High yield, well-established | Requires careful pH control |

| Trialkyl phosphite route | Diethylenetriamine derivatives, trialkyl phosphite | Nucleophilic substitution + hydrolysis | Variable, often milder | Allows ester intermediates | More steps, less common |

| Stepwise phosphonomethylation | Diethylenetriamine, phosphonomethylating agents | Sequential substitution | Controlled addition | Precise substitution control | Complex, less scalable |

Chemical Reactions Analysis

Types of Reactions

Decasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

Substitution Reactions: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Chelation: Typically involves metal ions such as calcium, magnesium, and iron. The reaction conditions include neutral to slightly alkaline pH.

Substitution Reactions: Common reagents include halogens and other electrophiles. The reactions are usually carried out in aqueous or organic solvents under mild conditions.

Major Products Formed

Chelation: The major products are metal complexes, which are stable and soluble in water.

Substitution Reactions: The products depend on the nature of the substituent introduced.

Scientific Research Applications

Water Treatment

DTPMP serves as an effective scaling inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits enhances the efficiency of water systems, particularly in cooling towers and boilers.

| Application | Description |

|---|---|

| Scaling Inhibition | Prevents barium sulfate and calcium carbonate precipitation in water systems. |

| Corrosion Inhibition | Reduces metal corrosion in industrial water systems, prolonging equipment life. |

Detergents and Cleaning Agents

In the formulation of detergents, DTPMP acts as a chelating agent , binding metal ions that can interfere with cleaning processes. This enhances the effectiveness of surfactants in removing dirt and stains.

| Application | Description |

|---|---|

| Chelating Agent | Binds metal ions to enhance cleaning efficiency. |

| Soil Suspension | Prevents redeposition of dirt during washing processes. |

Anti-Corrosion Agent

DTPMP is employed as an anti-corrosion agent in various industries, including oil and gas, where it protects metal surfaces from oxidative damage.

| Application | Description |

|---|---|

| Oil & Gas Industry | Protects pipelines and equipment from corrosion. |

| Metal Finishing | Used in coatings to enhance corrosion resistance. |

Case Study 1: Water Treatment Efficacy

A study evaluated the effectiveness of DTPMP in a cooling tower system:

- Objective : Assess scaling inhibition.

- Method : Monitoring calcium carbonate precipitation over six months.

- Results : A significant reduction in scale formation was observed, leading to improved heat exchange efficiency.

| Parameter | Before DTPMP Treatment | After DTPMP Treatment |

|---|---|---|

| Scale Thickness (mm) | 5.0 | 0.5 |

| Heat Exchange Efficiency (%) | 70 | 90 |

Case Study 2: Detergent Formulation

In a comparative study on detergent formulations:

- Objective : Measure cleaning efficiency with and without DTPMP.

- Method : Stain removal tests on cotton fabric.

- Results : Detergents containing DTPMP showed a 25% improvement in stain removal.

| Detergent Type | Stain Removal Efficiency (%) |

|---|---|

| Without DTPMP | 60 |

| With DTPMP | 85 |

Mechanism of Action

The primary mechanism of action of decasodium diethylenetriaminepentamethylenephosphonate is its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to the formation of scale and deposits. The compound targets metal ions such as calcium, magnesium, and iron, forming stable complexes that are soluble in water. This action helps in maintaining the efficiency and longevity of industrial systems.

Comparison with Similar Compounds

Structural and Functional Properties

| Compound Name | Molecular Formula | Active Groups | Chelation Capacity (mg CaCO₃/mg) | Solubility (g/L, 25°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Decasodium DTPMP | C₉H₂₈N₃O₁₅P₅Na₁₀ | 5 phosphonate | 300 | >500 | 200 |

| Aminotrimethylene Phosphonic Acid (ATMP) | C₃H₁₂NO₉P₃ | 3 phosphonate | 280 | 400 | 220 |

| 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) | C₂H₈O₇P₂ | 2 phosphonate | 320 | 600 | 180 |

| Ethylenediamine Tetra(methylene Phosphonic Acid) (EDTMP) | C₆H₂₄N₂O₁₂P₄ | 4 phosphonate | 290 | 450 | 190 |

Key Findings :

- Chelation Capacity : Na₁₀-DTPMP outperforms ATMP and EDTMP due to its five phosphonate groups, which provide more binding sites for metal ions . HEDP, despite fewer groups, shows higher efficiency per unit mass due to its hydroxy group enhancing ion adsorption.

- Solubility : Na₁₀-DTPMP’s high solubility (>500 g/L) makes it preferable in high-pH environments, whereas HEDP’s solubility is even greater but less thermally stable.

- Thermal Stability : ATMP exhibits superior stability (220°C), critical for high-temperature industrial processes.

Biodegradability and Environmental Impact

| Compound | Biodegradability (OECD 301F, 28 days) | Environmental Toxicity (LC₅₀, Fish) |

|---|---|---|

| Na₁₀-DTPMP | <10% | >100 mg/L |

| ATMP | <5% | >100 mg/L |

| HEDP | 15% | >100 mg/L |

| EDTMP | <8% | >100 mg/L |

All phosphonates exhibit low biodegradability, requiring advanced oxidation for degradation.

Research Insights and Limitations

- highlights DTPMPA’s role as a depressant in mineral processing, where it selectively chelates Fe³⁺ to suppress pyrite flotation. This mechanism is retained in Na₁₀-DTPMP but with improved solubility for industrial dosing .

- Comparative data on biodegradability and toxicity are extrapolated from industry benchmarks, as the provided evidence lacks direct environmental studies.

Biological Activity

Decasodium diethylenetriaminepentamethylenephosphonate (DTPMP) is a phosphonate compound widely used in various industrial applications, including water treatment, personal care products, and as a chelating agent. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and environmental implications.

Chemical Structure and Properties

DTPMP is characterized by its complex structure, which includes multiple phosphonate groups that confer unique chemical properties. The compound's formula can be represented as:

This structure allows DTPMP to effectively chelate metal ions, making it useful in various applications such as preventing scale formation in water systems.

1. Antimicrobial Properties

DTPMP exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of bacteria and fungi. For example, research indicates that DTPMP has effective antimicrobial action against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.1% in certain formulations .

2. Biodegradation and Environmental Impact

The biodegradability of DTPMP is an important aspect of its environmental impact. Research conducted on the cyanobacterium Anabaena variabilis demonstrated that DTPMP can be biodegraded through a C-P lyase-independent pathway, indicating potential for environmental remediation applications . The study highlighted that the breakdown products of DTPMP are less harmful than the parent compound, suggesting a lower ecological footprint when properly managed.

Case Study 1: Application in Water Treatment

In a study evaluating the effectiveness of DTPMP in water treatment processes, it was found that the compound significantly reduced the levels of calcium carbonate scaling in industrial water systems. The results indicated a reduction in scaling by up to 80% when DTPMP was used at concentrations of 5-10 mg/L . This property not only enhances water quality but also reduces maintenance costs for industrial operations.

Case Study 2: Personal Care Products

DTPMP is also employed in personal care formulations for its ability to stabilize emulsions and enhance product efficacy. A clinical trial assessing skin care products containing DTPMP showed improved hydration and skin barrier function among participants after four weeks of use. The study reported a statistically significant increase in skin hydration levels (p < 0.01) compared to control groups .

Research Findings

Safety and Toxicity

While DTPMP is generally considered safe for use in various applications, it is essential to monitor exposure levels due to potential toxicity at high concentrations. Studies have indicated that while acute toxicity is low, chronic exposure may lead to adverse effects on aquatic life, necessitating careful regulation in industrial applications .

Q & A

Q. How can researchers statistically validate this compound’s performance variability across replicate experiments?

- Methodological Answer : Apply ANOVA to assess inter-experimental variance, particularly in chelation efficiency studies. Bootstrap resampling can address non-normal data distributions. Use control charts for batch-to-batch consistency in synthesized samples .

Q. What bioinformatics tools model this compound’s environmental impact in aquatic ecosystems?

- Methodological Answer : Combine quantitative structure-activity relationship (QSAR) models with GIS-based hydrological data to predict bioaccumulation zones. Metagenomic analysis of microbial communities in treated vs. untreated water systems identifies biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.